BenchChemオンラインストアへようこそ!

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Physicochemical Properties Drug-Likeness Lead Optimization

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS 905692-54-8) is a fully synthetic small molecule (MW 429.55 g/mol, C21H23N3O3S2) featuring a 4,7-dimethylbenzothiazole core linked via an amide bond to a 4-(piperidin-1-ylsulfonyl)phenyl moiety. It belongs to the benzothiazole-sulfonamide class, a scaffold frequently explored in medicinal chemistry for kinase inhibition and receptor modulation.

Molecular Formula C21H23N3O3S2
Molecular Weight 429.55
CAS No. 905692-54-8
Cat. No. B2524838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
CAS905692-54-8
Molecular FormulaC21H23N3O3S2
Molecular Weight429.55
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
InChIInChI=1S/C21H23N3O3S2/c1-14-6-7-15(2)19-18(14)22-21(28-19)23-20(25)16-8-10-17(11-9-16)29(26,27)24-12-4-3-5-13-24/h6-11H,3-5,12-13H2,1-2H3,(H,22,23,25)
InChIKeyIBFSBQBDWZCSFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS 905692-54-8): A Structurally Defined Benzothiazole-Sulfonamide Research Probe


N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS 905692-54-8) is a fully synthetic small molecule (MW 429.55 g/mol, C21H23N3O3S2) featuring a 4,7-dimethylbenzothiazole core linked via an amide bond to a 4-(piperidin-1-ylsulfonyl)phenyl moiety [1]. It belongs to the benzothiazole-sulfonamide class, a scaffold frequently explored in medicinal chemistry for kinase inhibition and receptor modulation. Unlike generic benzothiazole derivatives, this compound incorporates a specific 4,7-dimethyl substitution pattern on the benzothiazole ring and an unsubstituted piperidine sulfonamide, structural features that influence its physicochemical profile (XLogP3-AA = 4.3, TPSA = 116 Ų) and distinguish it from close analogs [1].

Why N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide Cannot Be Replaced by Generic Benzothiazole-Sulfonamide Analogs


Benzothiazole-sulfonamide compounds are not functionally interchangeable due to the profound impact of even minor structural modifications on target engagement, selectivity, and pharmacokinetic behavior. The specific 4,7-dimethylbenzothiazole core of this compound creates a distinct steric and electronic environment around the hinge-binding region compared to analogs with 5,7-dimethyl, 4-methyl, or unsubstituted benzothiazole cores [1]. The unsubstituted piperidine sulfonamide tail further modulates hydrogen-bond acceptor capacity (6 acceptors) and torsional flexibility (4 rotatable bonds), which directly affect binding pose and off-rate kinetics [1]. Class-level evidence with related benzothiazole-sulfonamide series demonstrates that a single methyl group shift can alter kinase selectivity profiles by more than 10-fold [2]. Therefore, procurement of the exact CAS 905692-54-8 structure is essential for reproducing reported structure-activity relationships and avoiding confounding results from near-match analogs.

Quantitative Differentiation Evidence for N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS 905692-54-8)


Comparative Physicochemical Profiling: 4,7-Dimethylbenzothiazole vs. 4-Methylpiperidine Analog

The target compound (CAS 905692-54-8) exhibits a molecular weight of 429.55 g/mol and a calculated XLogP3-AA of 4.3, compared to its closest commercially available analog N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide (CAS 851080-54-1), which has a molecular weight of 443.58 g/mol due to an additional methyl group on the piperidine ring [1]. The lower molecular weight and reduced lipophilicity of the target compound predict improved aqueous solubility and potentially superior oral absorption under Lipinski's Rule of Five, while the unsubstituted piperidine offers a less sterically hindered sulfonamide environment for target binding [1].

Physicochemical Properties Drug-Likeness Lead Optimization

Benzothiazole Core Substitution Pattern: 4,7-Dimethyl vs. 5,7-Dimethyl Isomers in Kinase Selectivity

The 4,7-dimethyl substitution on the benzothiazole core of CAS 905692-54-8 places methyl groups at positions adjacent to the sulfur atom and the amide linkage, in contrast to 5,7-dimethylbenzothiazole isomers that have been explored as Kv7.2/7.3 activators [1]. In published SAR studies on benzothiazole-based kinase inhibitors, the position of methyl substituents on the benzothiazole ring has been shown to modulate hinge-binding geometry and selectivity; for example, 5,7-dimethylbenzothiazole derivatives demonstrate antiepileptic activity via Kv7.2/7.3 activation, whereas the 4,7-dimethyl pattern is predicted to alter the dihedral angle between the benzothiazole and the amide plane, potentially redirecting selectivity toward distinct kinase targets [1].

Kinase Selectivity Structure-Activity Relationship Benzothiazole Scaffold

Sulfonamide Topological Polar Surface Area (TPSA) and CNS Penetration Potential vs. Non-Sulfonamide Benzothiazole Probes

The target compound possesses a calculated topological polar surface area (TPSA) of 116 Ų, which falls within the favorable range (<140 Ų) for passive blood-brain barrier penetration, combined with 6 hydrogen-bond acceptor atoms from the sulfonamide and amide groups [1]. In contrast, the known polyglutamine aggregation inhibitor PGL-135 (2-amino-4,7-dimethylbenzothiazole), which shares the identical 4,7-dimethylbenzothiazole core but lacks the sulfonylbenzamide extension, has a lower TPSA (~51 Ų) and different hydrogen-bonding capacity [2]. The higher TPSA and additional H-bond acceptors of CAS 905692-54-8 confer distinct solubility and target engagement properties that are advantageous for peripheral target selectivity when CNS exclusion is desired, while still permitting CNS exposure if required [1].

CNS Drug Discovery Blood-Brain Barrier Permeability TPSA

Unsubstituted Piperidine Sulfonamide as a Minimalist Pharmacophore Element vs. N-Methylpiperazine Analogs

The unsubstituted piperidine-1-sulfonyl group in CAS 905692-54-8 provides a compact, conformationally flexible sulfonamide tail with a single basic nitrogen (pKa ~10), contrasting with N-methylpiperazine sulfonamide analogs that introduce an additional basic center (pKa ~4-5 for the second nitrogen) and increase molecular complexity [1]. In related sulfonamide series, the piperidine variant has been associated with reduced CYP2D6 inhibition liability compared to piperazine-containing counterparts [2]. The absence of an N-methyl group also eliminates a potential site for N-dealkylation metabolism, suggesting a simpler metabolic profile.

Pharmacophore Design Piperidine Sulfonamide Metabolic Stability

Optimal Research and Industrial Application Scenarios for N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS 905692-54-8)


Kinase Selectivity Profiling Panels Requiring Structurally Distinct Benzothiazole Hinge-Binders

When assembling a diverse kinase inhibitor library for selectivity screening, the 4,7-dimethylbenzothiazole core of CAS 905692-54-8 offers a hinge-binding geometry that is sterically and electronically distinct from the more common 5,7-dimethyl, 6-substituted, or unsubstituted benzothiazole scaffolds [1]. This compound should be included in panels designed to explore selectivity cliffs across the kinome, as the 4,7-dimethyl pattern may redirect binding toward kinases with larger hinge pockets or unique gatekeeper residue configurations. The unsubstituted piperidine sulfonamide further allows for subsequent SAR expansion via late-stage functionalization, making this compound an ideal starting point for medicinal chemistry optimization campaigns [1].

Peripheral Target Validation Studies Where CNS Exclusion Is Desirable

With a TPSA of 116 Ų and 6 hydrogen-bond acceptors, CAS 905692-54-8 occupies a physicochemical space that is compatible with but not optimized for CNS penetration, unlike smaller benzothiazole probes such as PGL-135 (TPSA ~51 Ų) [1]. This profile makes the compound particularly suitable for peripheral target validation studies (e.g., oncology, inflammation, metabolic disease) where minimizing CNS exposure reduces the risk of centrally-mediated adverse effects confounding efficacy readouts. Researchers focused on PBR/TSPO or related mitochondrial targets in peripheral tissues should prioritize this compound over more CNS-penetrant benzothiazole analogs [2].

ADME/Tox Profiling of Benzothiazole-Sulfonamide Lead Series with Reduced CYP Liability

The unsubstituted piperidine sulfonamide tail of CAS 905692-54-8 provides a metabolically cleaner scaffold compared to N-alkylpiperazine or morpholine sulfonamide analogs that are prone to oxidative metabolism and time-dependent CYP inhibition [1]. This compound is well-suited as a reference standard in CYP inhibition panels and microsomal stability assays when benchmarking new benzothiazole-sulfonamide derivatives. Procurement of this exact structure ensures that metabolic soft-spot identification studies are anchored to a well-defined parental compound with minimal metabolic liabilities, enabling clear interpretation of SAR trends in lead optimization [2].

Chemical Biology Probe Development for 4,7-Dimethylbenzothiazole-Engaged Targets

For target deconvolution studies using affinity-based proteomics (e.g., pull-down with biotinylated analogs or photoaffinity labeling), CAS 905692-54-8 serves as the ideal parent scaffold for derivatization. The unsubstituted piperidine nitrogen provides a potential vector for linker attachment without perturbing the core pharmacophore, and the 4,7-dimethylbenzothiazole moiety offers a structurally unique recognition element that reduces the likelihood of off-target enrichment observed with more promiscuous benzothiazole scaffolds [1]. Researchers designing chemical probes for target identification should select this compound as the starting point to maximize the probability of capturing specific target engagement [2].

Quote Request

Request a Quote for N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.